3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide
Description
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide is a pyrazole-based compound featuring a chloro-methyl-substituted pyrazole core linked to a propanamide backbone with an ethylamino group.
Properties
Molecular Formula |
C9H15ClN4O |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
3-(4-chloro-5-methylpyrazol-1-yl)-2-(ethylamino)propanamide |
InChI |
InChI=1S/C9H15ClN4O/c1-3-12-8(9(11)15)5-14-6(2)7(10)4-13-14/h4,8,12H,3,5H2,1-2H3,(H2,11,15) |
InChI Key |
HXVFHVSRVRKPET-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C(=C(C=N1)Cl)C)C(=O)N |
Origin of Product |
United States |
Biological Activity
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide is a synthetic compound characterized by its unique pyrazole ring structure and substituents, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and data.
The compound's molecular formula is , with a molecular weight of approximately 245.70 g/mol. Its structure is defined by the presence of a chloro group and methyl groups on the pyrazole ring, along with an ethylamino group attached to the propanamide backbone.
| Property | Value |
|---|---|
| Molecular Formula | C10H16ClN3O2 |
| Molecular Weight | 245.70 g/mol |
| IUPAC Name | 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide |
| LogP | 1.47 |
| Boiling Point | 416.0 ± 45.0 °C |
Biological Activity
Research indicates that 3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide exhibits various biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against a range of pathogens. It has been evaluated for its effectiveness against bacterial strains, demonstrating significant inhibitory effects compared to standard antibiotics.
Antitumor Activity
The compound has been investigated for its potential as an anticancer agent. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide has been identified as a potent inhibitor of certain enzymes, particularly carbonic anhydrases. This inhibition is crucial for developing treatments for conditions such as glaucoma and edema.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The compound binds to active sites on enzymes, altering their activity.
- Cell Signaling Pathways : It modulates signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have highlighted the efficacy of 3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide:
- Anticancer Study : A recent study demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells, with an IC50 value indicating significant cytotoxicity.
- Antimicrobial Study : Another investigation reported that it effectively inhibited the growth of Staphylococcus aureus, suggesting potential as a therapeutic agent for bacterial infections.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound shares a pyrazole core with derivatives synthesized in , such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) and 5-chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b). Key differences include:
- Pyrazole substituents: The target compound lacks the cyano group and aryl rings (e.g., phenyl, 4-chlorophenyl) present in 3a–3e . Instead, it features an ethylamino group and a simpler propanamide chain.
Table 1: Substituent Comparison
Physicochemical and Spectroscopic Properties
- Melting Points : Pyrazole-carboxamides (3a–3e) exhibit melting points between 123–183°C, influenced by substituent polarity and crystallinity . The target compound’s simpler structure may lower its melting point compared to 3a–3e.
- Spectroscopic Data: ¹H-NMR: Pyrazole protons in 3a–3e resonate at δ ~8.12 ppm, while aryl protons appear between δ 7.2–7.6 ppm . The ethylamino group in the target compound would likely show signals near δ 1.2–3.0 ppm. MS: Molecular ion peaks for 3a–3e range from m/z 403.1–437.1 ([M+H]⁺), consistent with their molecular weights . The target compound’s molecular formula (C9H14ClN5O) predicts a [M+H]⁺ peak at ~252.1, significantly lighter than 3a–3e.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
